Enhanced Acidity and Hydrogen-Bonding Potential Compared to Non-Fluorinated Phenol Analogs
The meta-fluorine substituent in 3-Fluoro-5-(3-furyl)phenol reduces the pKa of the phenolic hydroxyl group, thereby increasing its acidity and hydrogen-bond donor strength. This is a critical parameter for interactions with biological targets such as enzymes and receptors [1]. While experimental pKa data for the specific compound is not available, the value for a close analog, 3-fluoro-5-methoxyphenol, is predicted to be 8.59 . In comparison, the pKa of unsubstituted phenol is approximately 9.95, and that of 3-fluorophenol is 9.28 [2]. This suggests that 3-Fluoro-5-(3-furyl)phenol will be a stronger acid than simple fluorophenols and phenols, potentially leading to more favorable interactions with basic residues in enzyme active sites or improved solubility in buffered aqueous media at physiological pH.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | ~8.59 (predicted, based on 3-fluoro-5-methoxyphenol analog) |
| Comparator Or Baseline | Phenol: 9.95; 3-Fluorophenol: 9.28 |
| Quantified Difference | ΔpKa ≈ -1.36 vs. phenol; ΔpKa ≈ -0.69 vs. 3-fluorophenol |
| Conditions | Aqueous solution, 25°C (predicted values) |
Why This Matters
Increased acidity directly impacts the compound's ionization state at physiological pH, influencing solubility, permeability, and target engagement, which are critical for both in vitro assays and in vivo pharmacokinetics.
- [1] NCBI. (2008). Table 1: pKa values of substituted phenols. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2572518/table/T1/ View Source
- [2] ChemWhat. (n.d.). 3-Fluorophenol CAS#: 372-20-3. Retrieved from https://www.chemwhat.com/3-fluorophenol-cas-372-20-3 View Source
